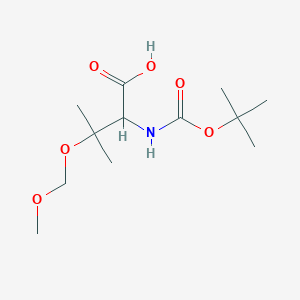
4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine is a heterocyclic compound that contains both a thiophene and an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorine atom on the thiophene ring and the imidazole moiety makes it a versatile compound for further functionalization and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable precursor with sulfur and a halogenating agent, such as chlorine.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through a cyclization reaction involving an appropriate diamine and a carbonyl compound.
Coupling of the Two Rings: The final step involves coupling the thiophene and imidazole rings through a nucleophilic substitution reaction, where the chlorine atom on the thiophene ring is replaced by the imidazole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides: These compounds have a similar thiophene ring but differ in the presence of a quinoline moiety.
2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid: This compound also contains a thiophene ring but is coupled with a quinoline ring and a carboxylic acid group.
Uniqueness
4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine is unique due to the presence of both a thiophene and an imidazole ring, which provides a distinct set of chemical properties and reactivity. This dual-ring structure allows for a wide range of functionalization and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H6ClN3S |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C7H6ClN3S/c8-6-2-1-5(12-6)4-3-10-7(9)11-4/h1-3H,(H3,9,10,11) |
InChI Key |
MPHYDYIYXCILFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CN=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272623.png)
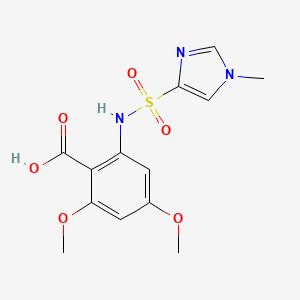
![3-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12272633.png)
![1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea](/img/structure/B12272640.png)
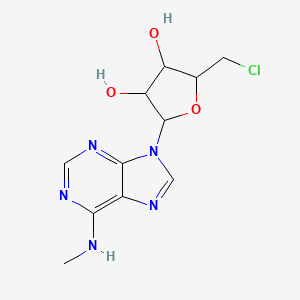
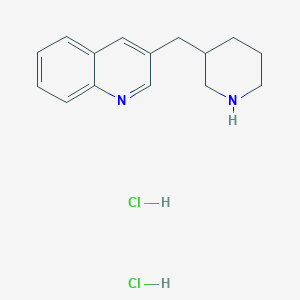
![4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine](/img/structure/B12272654.png)

![1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(4-methanesulfonylphenyl)propan-1-one](/img/structure/B12272675.png)
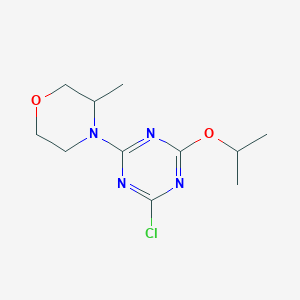
![N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12272691.png)
![10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline](/img/structure/B12272707.png)
![n-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12272712.png)
